molecular formula C17H21NO B14927032 N-(2-Cyclohex-1-enyl-ethyl)-3-phenyl-acrylamide

N-(2-Cyclohex-1-enyl-ethyl)-3-phenyl-acrylamide

Cat. No.: B14927032
M. Wt: 255.35 g/mol
InChI Key: MCWCQTQSPRJJMM-VAWYXSNFSA-N
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Description

(E)-N~1~-[2-(1-CYCLOHEXENYL)ETHYL]-3-PHENYL-2-PROPENAMIDE is an organic compound characterized by its unique structure, which includes a cyclohexenyl group, an ethyl chain, and a phenyl group attached to a propenamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N~1~-[2-(1-CYCLOHEXENYL)ETHYL]-3-PHENYL-2-PROPENAMIDE typically involves a multi-step process. One common method starts with the preparation of 2-(1-cyclohexenyl)ethylamine, which is then reacted with cinnamoyl chloride to form the desired product. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and the reactions are typically carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

In an industrial setting, the production of (E)-N~1~-[2-(1-CYCLOHEXENYL)ETHYL]-3-PHENYL-2-PROPENAMIDE can be achieved through continuous flow synthesis. This method allows for the efficient production of the compound with high yields and minimal purification steps. The process involves the use of automated reactors and in-line separation techniques to streamline the synthesis .

Chemical Reactions Analysis

Types of Reactions

(E)-N~1~-[2-(1-CYCLOHEXENYL)ETHYL]-3-PHENYL-2-PROPENAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated amides.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas, palladium catalyst.

    Nucleophiles: Amines, alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce saturated amides .

Scientific Research Applications

(E)-N~1~-[2-(1-CYCLOHEXENYL)ETHYL]-3-PHENYL-2-PROPENAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of (E)-N~1~-[2-(1-CYCLOHEXENYL)ETHYL]-3-PHENYL-2-PROPENAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to a reduction in the production of inflammatory mediators. This inhibition occurs through the interaction of the compound with the active site of the enzyme, preventing the substrate from binding and undergoing the catalytic reaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-N~1~-[2-(1-CYCLOHEXENYL)ETHYL]-3-PHENYL-2-PROPENAMIDE is unique due to its specific structural features, which allow it to interact with a wide range of molecular targets. This versatility makes it a valuable compound in both research and industrial applications.

Properties

Molecular Formula

C17H21NO

Molecular Weight

255.35 g/mol

IUPAC Name

(E)-N-[2-(cyclohexen-1-yl)ethyl]-3-phenylprop-2-enamide

InChI

InChI=1S/C17H21NO/c19-17(12-11-15-7-3-1-4-8-15)18-14-13-16-9-5-2-6-10-16/h1,3-4,7-9,11-12H,2,5-6,10,13-14H2,(H,18,19)/b12-11+

InChI Key

MCWCQTQSPRJJMM-VAWYXSNFSA-N

Isomeric SMILES

C1CCC(=CC1)CCNC(=O)/C=C/C2=CC=CC=C2

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C=CC2=CC=CC=C2

Origin of Product

United States

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